molecular formula C15H12ClNO3 B1610148 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine CAS No. 727409-20-3

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

Cat. No. B1610148
M. Wt: 289.71 g/mol
InChI Key: DKDSPYFTYAWREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is a chemical compound with the molecular formula C15H12ClNO31. It is a substituted pyridine, which is a type of six-membered heterocyclic compound2. Pyridines are found in various natural products, drug molecules, vitamins, and materials2.



Synthesis Analysis

The synthesis of substituted pyridines, such as 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons2. This method allows the selective introduction of multiple functional groups, including esters, sulfones, and phosphonates2. A total of ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines were synthesized, demonstrating the robustness of the developed methodology2.



Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine is based on the pyridine scaffold, a simple six-membered heterocyclic structure2. The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold2.



Chemical Reactions Analysis

The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans2. This methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved papers. However, pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials2. The properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold2.


Scientific Research Applications

3. Pyridinium Salts

  • Results or Outcomes : Pyridinium salts are used as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

4. Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)-Pyridine

  • Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
  • Results or Outcomes : It is in high demand (production data estimated from the i-map Sigma database) .

5. Synthesis of Tri-Biocins

  • Summary of Application : 2-chloro-5-nitropyridine is an important intermediate in the synthesis of Tri-Biocins .
  • Methods of Application : The synthesis of Tri-Biocins involves the use of 2-chloro-5-nitropyridine as an intermediate .
  • Results or Outcomes : Tri-Biocins are used as microbiotics .

Safety And Hazards

The specific safety and hazards associated with 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not mentioned in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research and development of 2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine are not explicitly mentioned in the retrieved papers. However, the study suggests that there is a need for a single robust method allowing the selective introduction of multiple functional groups to pyridine2. This indicates potential future directions in the development of methodologies for the synthesis of substituted pyridines.


properties

IUPAC Name

ethyl 4-(6-chloropyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDSPYFTYAWREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469850
Record name Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate

CAS RN

727409-20-3
Record name Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.